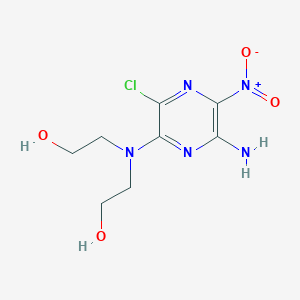![molecular formula C12H19N5O B12895095 2-[Butyl(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]ethan-1-ol CAS No. 61993-90-6](/img/structure/B12895095.png)
2-[Butyl(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Butyl(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino)ethanol is a synthetic compound belonging to the class of triazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antiviral, antibacterial, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butyl(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino)ethanol typically involves multicomponent reactions. One common method is the Biginelli-like reaction, which involves the condensation of an aldehyde, a β-keto ester, and an amidine under acidic conditions . Another method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which is a catalyst-free and eco-friendly approach .
Industrial Production Methods
Industrial production of triazolopyrimidines often employs scalable and efficient synthetic routes. The use of microwave-assisted synthesis is particularly advantageous due to its rapid reaction times and high yields . Additionally, regioselective one-pot procedures have been developed to synthesize various substituted triazolopyrimidines, which can be adapted for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(Butyl(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino)ethanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazolopyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the triazolopyrimidine ring .
Scientific Research Applications
2-(Butyl(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino)ethanol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Butyl(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino)ethanol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes like cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . The compound binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-7-hydroxy-1,3,4-triazaindolizine: This compound shares a similar triazolopyrimidine core and exhibits similar biological activities.
7-Hydroxy-5-methyl-1,3,4-triazindolizine: Another compound with a similar structure and biological properties.
Uniqueness
2-(Butyl(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino)ethanol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its butyl and ethanol substituents enhance its solubility and bioavailability, making it a promising candidate for further drug development .
Properties
CAS No. |
61993-90-6 |
|---|---|
Molecular Formula |
C12H19N5O |
Molecular Weight |
249.31 g/mol |
IUPAC Name |
2-[butyl-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]ethanol |
InChI |
InChI=1S/C12H19N5O/c1-3-4-5-16(6-7-18)11-8-10(2)15-12-13-9-14-17(11)12/h8-9,18H,3-7H2,1-2H3 |
InChI Key |
OQXXTFNOSJKHME-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCO)C1=CC(=NC2=NC=NN12)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Isoxazolidinecarbonitrile, 3-[1,1'-biphenyl]-4-yl-2-(3-methylphenyl)-](/img/structure/B12895016.png)
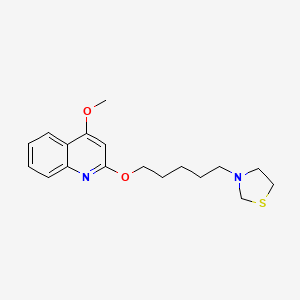
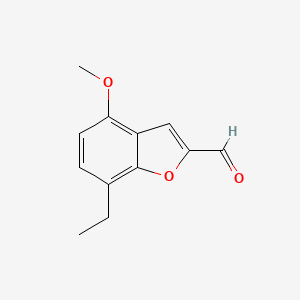
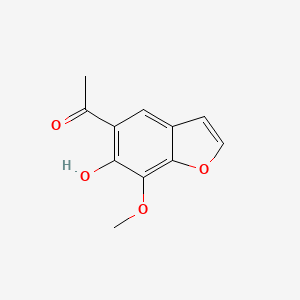
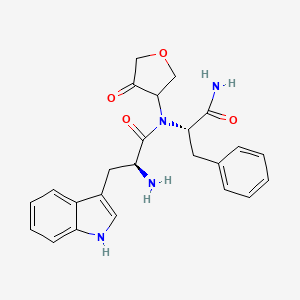
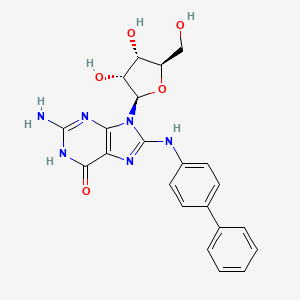

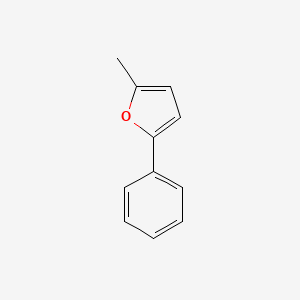
![4-Methoxy-3-[1-(propan-2-yl)pyrrolidin-3-yl]aniline](/img/structure/B12895064.png)
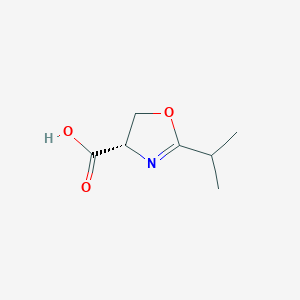
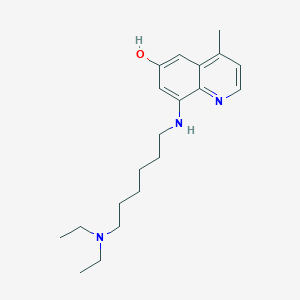
![Glycine, N-[[[5-(1-methyl-2-pyrrolidinyl)-2-pyridinyl]amino]carbonyl]-](/img/structure/B12895081.png)
![10-(3-Nitrophenyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one](/img/structure/B12895082.png)
